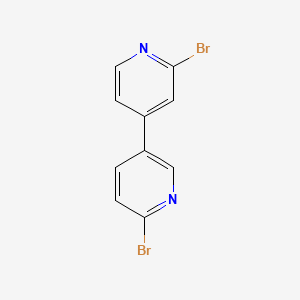

2',6-Dibromo-3,4'-bipyridine

描述

Significance of Bipyridine Scaffolds in Modern Chemical Research

Bipyridine scaffolds are a cornerstone in numerous areas of chemical research due to their versatile nature. These bidentate ligands are integral to coordination chemistry, forming stable complexes with a wide array of metal ions. nih.govresearchgate.net This ability to chelate metals has led to their extensive use in catalysis, where they play a crucial role in influencing the efficiency and selectivity of various reactions. nih.govresearchgate.net The applications of bipyridine-metal complexes extend to materials science, where they are used in the development of novel materials with specific electronic and photophysical properties, such as in organic light-emitting diodes (OLEDs) and photocatalysis. nih.govmdpi.com

The robustness of the bipyridine framework and the ease with which it can be functionalized allow for the fine-tuning of its properties. researchgate.net This has made bipyridines essential building blocks in supramolecular chemistry, enabling the construction of complex architectures like molecular helices and grids. nih.govresearchgate.net Furthermore, the introduction of substituents onto the bipyridine rings can induce chirality, making them valuable ligands in asymmetric catalysis. mdpi.com In medicinal chemistry, the pyridine (B92270) ring, a component of bipyridines, is a privileged scaffold found in numerous FDA-approved drugs, highlighting its importance in the development of new therapeutic agents. enpress-publisher.comrsc.org

Positional Isomerism and Structural Specificity of Dibromobipyridines

Positional isomerism is a fundamental concept in organic chemistry where compounds share the same molecular formula but differ in the position of a substituent group on the carbon skeleton. doubtnut.comaakash.ac.in In the case of dibromobipyridines, the two bromine atoms can be attached to various positions on the two pyridine rings, leading to a multitude of possible isomers. Each isomer possesses a unique spatial arrangement of its atoms, which in turn dictates its distinct physical and chemical properties. dergipark.org.tr

The specific location of the bromine atoms significantly influences the electronic properties, steric hindrance, and coordination behavior of the dibromobipyridine molecule. For instance, the reactivity of a bromine atom at a particular position can be affected by the nitrogen atom in the pyridine ring and the electronic effects of the other ring. This structural specificity is critical in designing ligands for specific catalytic applications or for creating materials with tailored electronic characteristics. psu.edu The synthesis of a specific dibromobipyridine isomer often requires carefully designed synthetic routes to achieve the desired regioselectivity. semanticscholar.org

Research Impetus for 2',6-Dibromo-3,4'-bipyridine: A Focus on Bromine Substitution Pattern

The specific substitution pattern of this compound, with bromine atoms at the 2'- and 6-positions, presents a unique combination of steric and electronic features that drives research interest. The bromine atom at the 6-position is ortho to the ring nitrogen, which can influence its reactivity and the coordination geometry of the bipyridine. The bromine at the 2'-position of the second pyridine ring further modifies the electronic landscape of the molecule.

This particular arrangement of bromine atoms makes this compound a valuable precursor for the synthesis of more complex, functionalized bipyridine ligands through cross-coupling reactions. biosynth.com The differential reactivity of the two bromine atoms can potentially allow for selective functionalization, leading to the creation of unsymmetrical bipyridines. These unsymmetrical ligands are of great interest for constructing metal complexes with specific catalytic activities or for developing advanced materials with anisotropic properties. The study of this specific isomer contributes to a deeper understanding of structure-property relationships within the broader family of substituted bipyridines.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Molecular Formula | C₁₀H₆Br₂N₂ |

| Molecular Weight | 313.98 g/mol |

| InChI | InChI=1S/C10H6Br2N2/c11-9-2-1-8(6-14-9)7-3-4-13-10(12)5-7/h1-6H |

| InChIKey | LGVJILYMUFZGLC-UHFFFAOYSA-N |

| SMILES | C1=CC(=NC=C1C2=CC(=NC=C2)Br)Br |

| Data sourced from PubChem CID: 15949545 uni.lu |

Structure

3D Structure

属性

IUPAC Name |

2-bromo-4-(6-bromopyridin-3-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2N2/c11-9-2-1-8(6-14-9)7-3-4-13-10(12)5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGVJILYMUFZGLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C2=CC(=NC=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654755 | |

| Record name | 2',6-Dibromo-3,4'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942206-16-8 | |

| Record name | 2',6-Dibromo-3,4'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 ,6 Dibromo 3,4 Bipyridine and Analogous Dibromobipyridines

Strategies for Regioselective Bromination of Bipyridine Precursors

The introduction of bromine atoms at specific positions on the bipyridine scaffold is a critical step in the synthesis of compounds like 2',6-dibromo-3,4'-bipyridine. The electronic properties of the pyridine (B92270) ring, being electron-deficient, necessitate specific strategies to achieve regioselective bromination.

Direct Halogenation Approaches

Direct halogenation of unsubstituted bipyridines can be challenging due to the low reactivity of the pyridine ring towards electrophilic substitution. However, the use of directing groups or catalysts can facilitate this transformation with high regioselectivity.

One effective strategy involves the use of bipyridine N-oxides. The N-oxide group activates the pyridine ring towards electrophilic attack and can direct incoming electrophiles to specific positions. For instance, palladium-catalyzed C-H halogenation of bipyridine N-oxides has been investigated. nih.govacs.org Using N-bromosuccinimide (NBS) as the bromine source in the presence of a palladium catalyst like palladium(II) acetate (B1210297) (Pd(OAc)₂), it is possible to achieve high yields of brominated bipyridine N-oxides. nih.govacs.org The regioselectivity is often directed by the coordination of the palladium catalyst to the nitrogen atom of the pyridine ring, leading to functionalization at the C-3 position. nih.govacs.org Subsequent deoxygenation of the N-oxide using reagents like phosphorus tribromide (PBr₃) yields the brominated bipyridine. nih.gov

Another approach employs manganese catalysts for the bromination of C(sp³)–H bonds in the presence of N-bromosuccinimide (NBS), although this is more relevant for alkyl-substituted pyridines. beilstein-journals.org For heteroaromatic compounds, sulfonic-acid-functionalized silica (B1680970) has been used as a heterogeneous catalyst for regioselective nuclear bromination with NBS at room temperature. researchgate.net

The direct bromination of a 3,4'-bipyridine (B8713429) precursor to achieve the 2',6-dibromo substitution pattern is complex due to the directing effects of the two nitrogen atoms. The synthesis of a related compound, 5-bromo-2'-chloro-3,4'-bipyridine, has been achieved through the bromination of 2-amino-4-chloropyridine (B16104) using NBS. vulcanchem.com This highlights that the strategic choice of a substituted precursor is often necessary to control the position of bromination.

| Substrate | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Bipyridine N-oxide | NBS, 5 mol % Pd(OAc)₂, Chlorobenzene, 110 °C | 3-Bromobipyridine N-oxide | High | nih.govacs.org |

| 2-Amino-4-chloropyridine | NBS, Dichloromethane, 0 °C | 5-Bromo-2-amino-4-chloropyridine | >80% | vulcanchem.com |

| Aromatic Compounds | NBS, Sulfonic-acid-functionalized silica, Room Temperature | Regioselective monobrominated aromatics | High | researchgate.net |

Halogen Exchange Reactions and Their Regioselectivity

Halogen exchange, such as the Finkelstein reaction, provides an alternative route to introduce bromine atoms, particularly when the corresponding chloro-derivative is more accessible. frontiersin.org This method involves the substitution of a chlorine atom with a bromine atom, typically using a bromide salt.

For example, 2,6-dibromopyridine (B144722) can be synthesized from 2,6-dichloropyridine (B45657) by reacting it with a bromide source, such as sodium bromide in the presence of hydrobromic acid, at elevated temperatures. While specific examples for the conversion of 2',6-dichloro-3,4'-bipyridine to its dibromo counterpart are not prevalent in the literature, the principle remains applicable. The availability of precursors like 2',6'-dichloro-3,4'-bipyridine (B8781939) makes this a potentially viable synthetic step. sigmaaldrich.com The efficiency of such exchange reactions can be influenced by factors like the solvent, temperature, and the nature of the cation in the bromide salt. frontiersin.org

Transition Metal-Catalyzed Cross-Coupling Reactions

The construction of the bipyridine core is most commonly achieved through transition metal-catalyzed cross-coupling reactions. These methods offer a high degree of control over the final structure by coupling two distinct pyridine-based fragments.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi)

Palladium catalysts are extensively used in the formation of C-C bonds between aromatic rings.

The Suzuki-Miyaura coupling is a powerful method for synthesizing bipyridines, including this compound. A documented synthesis of this specific compound involves the coupling of 2-bromo-4-iodopyridine (B27774) with 2-bromopyridine-5-boronic acid in the presence of a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0). This reaction is typically carried out in a suitable solvent system like tetrahydrofuran (B95107) under an inert atmosphere. The Suzuki-Miyaura reaction is known for its tolerance of a wide range of functional groups. mdpi.com

The Stille coupling utilizes organotin reagents and offers another versatile route to bipyridines. For instance, 4,4'-dihalo-2,2'-bipyridines can be prepared from dihalopyridines via a Stille reaction. researchgate.net The synthesis of 5,5'-dibromo-2,2'-bipyridine (B102527) has been achieved through the reductive symmetric coupling of 2,5-dibromopyridine (B19318) with hexa-n-butyldistannane. The stepwise functionalization of such dibromobipyridines can then be achieved through further Stille couplings.

The Negishi coupling , which employs organozinc reagents, is also a valuable tool for bipyridine synthesis due to its high yield and mild reaction conditions. This method can tolerate various substituents and is effective for coupling both 2-bromo- and 2-chloropyridines. A range of mono- and disubstituted bipyridines have been synthesized in good to excellent yields using this approach.

| Reaction Type | Reactants | Catalyst/Reagents | Product | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | 2-Bromo-4-iodopyridine and 2-Bromopyridine-5-boronic acid | Tetrakis(triphenylphosphine)palladium(0) | This compound | |

| Stille | 2,5-Dibromopyridine and 2-trimethylstannylpyridine | PdCl₂(PPh₃)₂ | 5-Bromo-2,2'-bipyridine | |

| Negishi | Substituted 2-chloropyridines and pyridylzinc reagents | Pd(0) complex with tBu₃P | 5-Substituted 2,2'-bipyridines |

Nickel-Catalyzed Homocoupling and Cross-Electrophile Coupling

Nickel catalysts provide a cost-effective alternative to palladium for the synthesis of bipyridines. Nickel-catalyzed homocoupling of bromopyridines is an effective method for producing symmetrical bipyridines. For example, 2,2'-bipyridine (B1663995) and its dimethyl derivatives have been synthesized from 2-bromopyridine (B144113) and 2-bromomethylpyridines, respectively, through an electrochemical process catalyzed by nickel complexes. This method has been shown to be simple and efficient, with high isolated yields.

Furthermore, nickel-catalyzed electroreductive homocoupling of bromopyridines in an undivided cell using a sacrificial anode like zinc or iron has been reported to produce bipyridines in excellent yields. While this method is primarily for symmetrical bipyridines, heterocoupling reactions have also been explored.

Ullmann-Type Coupling Reactions

The classical Ullmann reaction involves the copper-catalyzed coupling of two aryl halides to form a biaryl. researchgate.net This method has been historically used for the synthesis of bipyridines, such as the formation of 4,4'-dimethyl-2,2'-bipyridine (B75555) from 2-bromo-4-methylpyridine (B133514) and copper. Similarly, 5,5'-dichloro-2,2'-bipyridine (B9998) and 5,5'-dibromo-2,2'-bipyridine have been prepared from 2-bromo-5-chloropyridine (B189627) and 2,5-dibromopyridine, respectively, using an Ullmann reaction. While traditional Ullmann reactions often require harsh conditions, modern variations have been developed that proceed under milder conditions. Palladium-catalyzed Ullmann-type reactions in the presence of zinc and copper(I) have also been reported for the synthesis of 2,2'-bipyridines.

| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| Nickel-Catalyzed Homocoupling | 2-Bromopyridines | NiBr₂(bpy), Zn anode (electrochemical) | Symmetrical 2,2'-Bipyridines | |

| Ullmann Reaction | 2-Bromo-5-chloropyridine | Copper | 5,5'-Dichloro-2,2'-bipyridine | |

| Ullmann Reaction | 2,5-Dibromopyridine | Copper | 5,5'-Dibromo-2,2'-bipyridine |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3,4'-bipyridine |

| N-bromosuccinimide (NBS) |

| Palladium(II) acetate (Pd(OAc)₂) |

| Phosphorus tribromide (PBr₃) |

| 2-Amino-4-chloropyridine |

| 5-Bromo-2'-chloro-3,4'-bipyridine |

| 2,6-Dibromopyridine |

| 2,6-Dichloropyridine |

| Sodium bromide |

| Hydrobromic acid |

| 2',6'-Dichloro-3,4'-bipyridine |

| 2-Bromo-4-iodopyridine |

| 2-Bromopyridine-5-boronic acid |

| Tetrakis(triphenylphosphine)palladium(0) |

| Tetrahydrofuran |

| 4,4'-Dihalo-2,2'-bipyridines |

| 5,5'-Dibromo-2,2'-bipyridine |

| 2,5-Dibromopyridine |

| Hexa-n-butyldistannane |

| 2-Bromopyridine |

| 2-Chloropyridine |

| 2-Bromomethylpyridine |

| 2,2'-Bipyridine |

| 4,4'-Dimethyl-2,2'-bipyridine |

| 2-Bromo-4-methylpyridine |

| 5,5'-Dichloro-2,2'-bipyridine |

| 2-Bromo-5-chloropyridine |

Dimerization and Advanced Synthetic Routes for Bipyridine Formation

The creation of the bipyridine scaffold, particularly from halogenated pyridine units, is a cornerstone of heterocyclic chemistry. Dimerization reactions, where two pyridine molecules are joined, represent a direct approach to these valuable compounds.

Dimerization of Halogenated Pyridine Derivatives

The homocoupling of halogenated pyridines is a prominent method for synthesizing symmetrical bipyridines. Several classical and modern catalytic systems have been developed to facilitate this transformation.

Ullmann and Wurtz-type Couplings: The Ullmann coupling is a classic technique for generating symmetrical bipyridines through the copper-mediated homocoupling of aryl halides. mdpi.compreprints.org However, this method often requires high temperatures (above 200°C) and stoichiometric amounts of copper, which can limit its practicality and substrate scope. mdpi.com An alternative, the Wurtz-type reaction, utilizes sodium metal to couple organic halides. preprints.org Due to the hazardous nature of sodium metal, this approach has been less favored for bipyridine synthesis. preprints.org

Nickel and Palladium-Catalyzed Homocoupling: Modern advancements have largely shifted towards transition-metal-catalyzed homocoupling reactions, which proceed under milder conditions. Nickel-catalyzed systems are particularly effective for the synthesis of symmetrical bipyridines from halopyridines. nih.gov A common catalytic system involves a nickel(II) salt, such as NiCl₂, triphenylphosphine (B44618) (PPh₃) as a ligand, and a reducing agent like zinc (Zn) powder. mdpi.comoup.commsu.edu This method has been successfully applied to various halopyridines, including chloro-, bromo-, and iodopyridines. oup.comresearchgate.net

Palladium catalysts are also widely used. For instance, the combination of palladium acetate (Pd(OAc)₂) with piperazine (B1678402) in DMF at 140°C can facilitate the homocoupling of bromopyridines. mdpi.compreprints.org While effective, these reactions can still require high temperatures. mdpi.com Another palladium-based system uses indium and lithium chloride to produce bipyridines in good to excellent yields. mdpi.compreprints.org

A study on the synthesis of polyhalogenated 4,4'-bipyridines demonstrated that dimerization of dihalopyridines can be achieved via ortholithiation using lithium diisopropylamide (LDA), followed by coupling. acs.org Notably, this procedure also yielded halogenated 3,4'-bipyridines and 2,4'-bipyridines in some instances, highlighting a potential, albeit lower-yield, pathway to unsymmetrical structures like this compound. acs.org

The following table summarizes representative conditions for metal-catalyzed homocoupling of halopyridines.

| Catalyst System | Halopyridine Substrate | Reductant/Additives | Solvent | Temp. (°C) | Yield (%) | Ref. |

| NiBr₂(PPh₃)₂ / Et₄NI | 2-Bromopyridine | Zn | THF | 50 | 72 | oup.com |

| NiBr₂(PPh₃)₂ / Et₄NI | 3-Bromopyridine | Zn | THF | 50 | 73 | oup.com |

| NiCl₂·6H₂O / PPh₃ | 2-Chloro-4,5-bis(trifluoromethyl)pyridine | Zn | DMF | N/A | 71 | msu.edu |

| Pd(OAc)₂ | Bromopyridines | Piperazine | DMF | 140 | Good | mdpi.compreprints.org |

| LDA (no metal catalyst) | 2-Chloro-5-bromopyridine | None | N/A | N/A | Moderate | acs.org |

Electrochemical Synthesis Pathways for Bipyridines

Electrochemical methods offer a greener and often more efficient alternative for synthesizing bipyridines. mdpi.com These techniques typically involve the electroreductive coupling of halopyridines catalyzed by transition metal complexes, avoiding the need for bulk chemical reductants. mdpi.compreprints.org

Nickel-catalyzed electroreductive homocoupling has been extensively studied for the synthesis of 2,2'-bipyridines and their derivatives from bromopyridines. nih.gov The reaction is typically performed in an undivided electrochemical cell using a sacrificial anode, such as zinc (Zn) or iron (Fe). mdpi.comnih.govnih.gov The active Ni(0) catalyst is generated in situ at the cathode. preprints.org This method is praised for its simplicity, operational ease at ambient temperature, and high isolated yields, which can reach up to 98% in some cases. mdpi.comnih.gov

Research has shown that the choice of supporting electrolyte is critical. nih.govacs.org For example, in a nickel-catalyzed system with a zinc anode, the use of tetraalkylammonium salts can inhibit the dimerization by forming a stable arylzinc intermediate. nih.govacs.org In contrast, using sodium iodide (NaI) as the electrolyte allows the reaction to proceed to completion, affording the bipyridine product in good to high yields. acs.org

The scope of electrochemical synthesis includes the coupling of 2-bromopyridine and various substituted 2-bromomethylpyridines. nih.gov More recently, electrochemical methods have been developed for the Ni(0)-catalyzed dimerization of substrates like 2-chloroquinoline, achieving high yields. lboro.ac.uk

The general mechanism for nickel-catalyzed electrochemical homocoupling involves the following key steps:

Generation of the active Ni(0) complex at the cathode.

Oxidative addition of the halopyridine to the Ni(0) complex to form an arylnickel(II) species.

Further reaction and coupling to yield the bipyridine product and regenerate the nickel catalyst.

Optimization of Reaction Conditions and Yields for Dibromobipyridine Synthesis

The synthesis of specifically substituted dibromobipyridines, especially unsymmetrical ones, often requires careful optimization of reaction conditions to maximize yield and selectivity. researchgate.net This involves systematically adjusting parameters such as the catalyst, ligands, base, solvent, temperature, and stoichiometry of reagents. msu.eduresearchgate.net

For the synthesis of electron-deficient bipyridines, such as those bearing trifluoromethyl groups, standard catalytic Ullmann couplings can result in low yields. msu.edu A study demonstrated a significant improvement—over a 20-fold increase in yield for 4,4',5,5'-tetrakis(trifluoromethyl)-2,2'-bipyridine—by switching from catalytic to stoichiometric amounts of NiCl₂·6H₂O, PPh₃, and zinc dust. msu.edu This work also highlighted the importance of controlling the amount of the reducing agent; excess zinc was found to cause an unwanted side reaction, reducing a trifluoromethyl group. msu.edu

In the context of preparing disubstituted pyridines via Suzuki-Miyaura cross-coupling, a detailed screening of reaction parameters is often necessary to suppress the formation of mono-substituted intermediates and debrominated byproducts. researchgate.net The choice of palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄), phosphine (B1218219) ligand, base (e.g., K₂CO₃, Cs₂CO₃), and solvent system can dramatically influence the outcome. researchgate.net

The challenge of selective functionalization is particularly relevant for substrates like 2,6-dibromopyridine. A protocol for selective copper-catalyzed C-N bond formation was developed by optimizing the copper source, ligand, and base to favor the formation of the monosubstituted product over the disubstituted one. researchgate.net This principle of fine-tuning reaction conditions to control selectivity is directly applicable to the synthesis of complex dibromobipyridines.

Modern approaches even employ machine learning, such as bandit optimization models, to efficiently identify the most generally applicable reaction conditions from a vast experimental space without exhaustive screening, which is highly valuable in industrial settings. nsf.gov

The following table illustrates the optimization of a key parameter in the synthesis of an electron-deficient bipyridine.

| Reactant | Ni(II)/PPh₃ (equiv) | Zn (equiv) | Yield of bpy(CF₃)₄ (%) | Byproduct Formation | Ref. |

| 2-Chloro-4,5-bis(trifluoromethyl)pyridine | 1.0 / 2.0 | 1.5 | Low | Isomeric bpy(CF₃)₃CH₃ (18%) | msu.edu |

| 2-Chloro-4,5-bis(trifluoromethyl)pyridine | 1.0 / 2.0 | 1.0 | 71 | Eliminated | msu.edu |

Reactivity and Advanced Derivatization of 2 ,6 Dibromo 3,4 Bipyridine

Selective Bromine Substitution Reactions

The two bromine atoms in 2',6-dibromo-3,4'-bipyridine exhibit different reactivity levels, enabling selective monosubstitution under controlled reaction conditions. semanticscholar.orgresearchgate.net This selectivity is primarily dictated by the electronic and steric environment of each bromine atom. The bromine at the 6-position is generally more susceptible to substitution than the bromine at the 2'-position. This differential reactivity allows for the stepwise introduction of various functional groups.

Palladium-catalyzed cross-coupling reactions are frequently employed to achieve selective substitution. semanticscholar.orgresearchgate.net By carefully choosing the catalyst, ligands, and reaction conditions, chemists can favor the reaction at one bromine site over the other. For instance, in some cross-coupling reactions, a less reactive aryl halide can be coupled in the presence of a more reactive one, highlighting the potential for chemoselectivity. acs.org

Functionalization via Further Cross-Coupling Strategies

Following an initial selective substitution, the remaining bromine atom on the bipyridine core serves as a handle for further derivatization through a variety of cross-coupling reactions. This sequential approach allows for the construction of unsymmetrically substituted bipyridines with tailored properties.

C-C Bond Formation (e.g., Alkyne, Aryl, Alkyl Substitutions)

The formation of new carbon-carbon bonds is a cornerstone of synthetic organic chemistry, and this compound is a competent substrate for such transformations.

Alkyne Substitutions: The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for introducing alkynyl groups. organic-chemistry.orgscirp.org This reaction is instrumental in creating extended π-conjugated systems. The general mechanism involves the coupling of a terminal alkyne with the aryl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org While typically requiring anhydrous and anaerobic conditions, newer methods have been developed to circumvent these limitations. organic-chemistry.orgnih.gov The reaction has been successfully applied to various brominated pyridines, affording the corresponding alkynylpyridines in good yields. scirp.orgrsc.org

Aryl and Alkyl Substitutions: Suzuki-Miyaura and Stille couplings are widely used for the introduction of aryl and alkyl groups. semanticscholar.orgnih.govmsu.edu The Suzuki-Miyaura coupling, in particular, is noted for its mild reaction conditions and the low toxicity of its boron-based reagents. organic-chemistry.orgacs.org The mechanism involves the activation of a boronic acid with a base, which facilitates transmetalation to the palladium catalyst. organic-chemistry.org Stille coupling, on the other hand, utilizes organotin reagents. semanticscholar.orgnih.gov Both methods have proven effective for creating C-C bonds with bipyridine structures. semanticscholar.orgresearchgate.net

| Coupling Reaction | Reagent Type | Catalyst System (Typical) | Resulting Bond |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Amine base | C(sp²)-C(sp) |

| Suzuki-Miyaura | Organoboronic acid/ester | Pd catalyst, Base | C(sp²)-C(sp²) / C(sp²)-C(sp³) |

| Stille | Organostannane | Pd catalyst | C(sp²)-C(sp²) / C(sp²)-C(sp³) |

C-N and C-O Bond Formations

The introduction of nitrogen and oxygen-containing functional groups can significantly alter the electronic and coordination properties of the bipyridine ligand.

The Buchwald-Hartwig amination is a key method for forming carbon-nitrogen (C-N) bonds. mychemblog.comtcichemicals.comresearchgate.net This palladium-catalyzed cross-coupling reaction pairs an aryl halide with an amine in the presence of a stoichiometric amount of base. mychemblog.com The choice of ligand for the palladium catalyst is critical for the reaction's success. mychemblog.comwuxiapptec.com This reaction is widely applicable for the synthesis of aryl amines and nitrogen-containing heterocycles. mychemblog.comresearchgate.net Similarly, the Buchwald-Hartwig C-O coupling reaction allows for the formation of carbon-oxygen (C-O) bonds, typically by coupling an aryl halide with an alcohol. ambeed.com

Mechanistic Investigations of Derivatization Reactions

The mechanisms of the cross-coupling reactions used to derivatize this compound generally follow well-established catalytic cycles. For palladium-catalyzed reactions like the Suzuki-Miyaura, Stille, and Sonogashira couplings, the cycle typically involves:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the bipyridine.

Transmetalation: The organic group from the organometallic reagent (e.g., organoboron, organotin, or copper acetylide) is transferred to the palladium center.

Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst. nih.govorganic-chemistry.org

In the Buchwald-Hartwig amination, after oxidative addition, coordination of the amine to the palladium complex increases its acidity, allowing for deprotonation by a base. mychemblog.com The resulting palladium amide complex then undergoes reductive elimination to form the C-N bond and regenerate the catalyst. mychemblog.com

Mechanistic studies, including kinetic analysis and the characterization of reaction intermediates, are crucial for optimizing reaction conditions and expanding the scope of these derivatization strategies. For instance, investigations into base-catalyzed aryl halide isomerization have revealed pathways involving pyridyne intermediates, where the selectivity of the subsequent substitution is driven by a facile SNAr reaction. amazonaws.com

A Comprehensive Analysis of this compound in Coordination Chemistry

The field of coordination chemistry extensively utilizes bipyridine-based ligands to create metal complexes with tailored electronic, optical, and catalytic properties. The strategic placement of substituents on the bipyridine framework is a key tool for fine-tuning these characteristics. This article focuses on the chemical compound this compound, exploring its designed role as a ligand and the anticipated nature of its metal complexes. While direct experimental literature on this specific isomer is scarce, its coordination behavior can be reliably inferred from the well-established principles of bipyridine chemistry and extensive studies on related dibromo-bipyridine isomers. uni.lufishersci.co.uk

Coordination Chemistry of 2 ,6 Dibromo 3,4 Bipyridine As a Ligand

The coordination chemistry of 2',6-dibromo-3,4'-bipyridine is governed by the fundamental properties of its bipyridine core, significantly modified by the electronic influence of its two bromine substituents.

This compound is structurally designed as a bidentate chelating ligand. mdpi.comresearchgate.net The two nitrogen atoms, one on each pyridine (B92270) ring, act as Lewis base donor sites, capable of coordinating to a single metal center. The C3-C4' linkage allows for rotation to adopt the cis-conformation necessary for chelation, forming a stable five-membered ring with the metal ion. This chelate effect, where a bidentate ligand forms a more stable complex than two comparable monodentate ligands, is a foundational principle in its design. mdpi.com

The primary coordination mode is bidentate, with the two nitrogen atoms binding to the metal. uci.edu This creates a rigid and planar coordination environment that is central to the photophysical and electronic applications of bipyridine complexes. The introduction of bromine atoms at the 2' and 6 positions is a deliberate design choice to modulate the ligand's electronic properties through their strong electron-withdrawing inductive effects.

Based on the behavior of analogous dibromo-bipyridine ligands, this compound is expected to form stable complexes with a wide array of transition metals. researchgate.netanalis.com.my

The reaction of dibromo-bipyridine derivatives with various transition metal salts has been shown to yield corresponding metal complexes. For instance, ligands like 4,4'-dibromo-2,2'-bipyridine (B104092) and 6,6'-dibromo-2,2'-bipyridyl (B181776) readily react with salts of platinum(II), manganese(I), and rhenium(I) to form complexes. analis.com.myacs.orgnih.gov It is anticipated that this compound will coordinate with metals such as iron, ruthenium, platinum, nickel, copper, and manganese to form complexes with general formulas like [M(L)X₄], [M(L)₂(X)₂], or [M(L)₃]ⁿ⁺, where L represents the dibromo-bipyridine ligand and X is an ancillary ligand like a halide or solvent molecule. Studies on related compounds have successfully produced complexes with Fe(II), Co(II), Ni(II), Cu(II), and Zn(II). analis.com.my Ruthenium and platinum complexes are of particular interest for their potential applications in photochemistry and as phosphorescent probes. mdpi.comanalis.com.my

The thermodynamics of complex formation are significantly influenced by the chelate effect, which provides a large, favorable entropic contribution, leading to high complex stability constants (β values). mdpi.com In general, bipyridine complexes are thermodynamically more stable than analogous complexes with monodentate pyridine ligands. mdpi.com

The kinetics of complex formation and dissociation, however, can be tuned by the substituents. The electron-withdrawing nature of the bromine atoms in this compound is expected to decrease the lability of the complex compared to unsubstituted bipyridine. The stability of resulting complexes is often high; for example, ruthenium(II) tris(bipyridine) complexes are known for their remarkable kinetic stability, resisting racemization even in boiling aqueous solutions. mdpi.com The binding affinity can be substantial, as seen in a related platinum(II) complex of a substituted bipyridine, which exhibited a high binding constant (Kb) on the order of 10⁵ M⁻¹. analis.com.my

The two bromine atoms on the this compound ligand exert a profound influence on the electronic structure and, consequently, the coordination properties.

Electronic Effects : As highly electronegative atoms, bromine substituents act as strong sigma (σ) electron-withdrawing groups. This effect reduces the electron density across the pyridine rings and, crucially, at the nitrogen donor atoms. cymitquimica.com This diminished electron density makes the ligand a weaker σ-donor compared to unsubstituted bipyridine.

Redox Properties : The electronic modifications directly impact the redox potentials of the metal complexes. The electron-withdrawing bromine atoms stabilize the metal d-orbitals, making the metal center more difficult to oxidize. Consequently, the oxidation potential of a complex with this compound is expected to be higher (anodically shifted) than that of its unsubstituted bipyridine counterpart.

The table below summarizes the expected electronic influence of the dibromo substitution.

| Property | Influence of Dibromo Substitution | Expected Consequence |

| σ-Donating Ability | Decreased | Weaker Lewis basicity of N atoms |

| π-Accepting Ability | Increased | Enhanced π-backbonding with electron-rich metals |

| HOMO-LUMO Gap | Reduced (in some isomers) | Altered photophysical properties |

| Redox Potential | Anodic shift (more positive) | Complex is harder to oxidize |

This table is generated based on established principles for substituted bipyridines. acs.orgcymitquimica.com

The definitive characterization and structural elucidation of new coordination compounds formed with this compound would rely on a combination of spectroscopic and analytical techniques, as is standard in the field. analis.com.mynih.gov

Single-Crystal X-ray Diffraction : This is the most powerful technique for determining the precise three-dimensional structure of a complex in the solid state. It provides exact data on bond lengths, bond angles, coordination geometry (e.g., octahedral, tetrahedral), and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the ligand within the complex in solution. Upon coordination to a metal, the chemical shifts of the pyridine protons and carbons change significantly, providing evidence of complex formation.

Mass Spectrometry (MS) : Techniques like Electrospray Ionization (ESI-MS) are used to determine the mass-to-charge ratio of the complex, confirming its molecular weight and composition.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy : IR spectroscopy helps identify the coordination of the ligand by observing shifts in the vibrational frequencies of the pyridine rings. UV-Vis absorption spectroscopy provides information about the electronic transitions within the complex, such as metal-to-ligand charge transfer (MLCT) bands, which are characteristic of many transition metal bipyridine complexes.

The table below details the primary techniques for structural analysis.

| Technique | Purpose | Information Obtained |

| X-ray Diffraction | Solid-state structure determination | Bond lengths, bond angles, coordination geometry, crystal packing |

| NMR Spectroscopy | Solution-state structure and purity | Ligand coordination environment, complex symmetry, purity |

| Mass Spectrometry | Molecular weight confirmation | Mass-to-charge ratio, isotopic pattern, complex composition |

| IR Spectroscopy | Functional group analysis | Confirmation of ligand coordination via shifts in vibrational modes |

| UV-Vis Spectroscopy | Electronic properties | Electronic transitions (d-d, MLCT), complex formation |

This table summarizes standard analytical methods used for characterizing metal-bipyridine complexes. analis.com.mynih.gov

Supramolecular Chemistry and Self Assembly Utilizing 2 ,6 Dibromo 3,4 Bipyridine

Design of Supramolecular Architectures

2',6-Dibromo-3,4'-bipyridine is a valuable heterocyclic compound employed as a building block in the field of supramolecular chemistry. wiley-vch.de Its utility stems from the specific arrangement of nitrogen atoms and bromine substituents, which act as programmable sites for non-covalent interactions. The nitrogen atoms on the pyridine (B92270) rings can participate in hydrogen bonding or coordinate with metal ions, while the bromine atoms are effective halogen bond donors. acs.orgunimi.it This multi-functional nature allows for the directed self-assembly of complex, highly ordered supramolecular architectures. wiley-vch.de

The synthesis of such functionalized bipyridines is crucial for their application in creating these architectures. sci-hub.se The strategic placement of interaction sites on the this compound scaffold enables chemists to design and construct a variety of supramolecular structures, including one-dimensional chains, two-dimensional layers, and three-dimensional networks. The precise control over the resulting architecture is achieved by balancing the interplay between different non-covalent forces like hydrogen bonding, halogen bonding, and metal-ligand coordination.

Role of Halogen Bonding in Molecular Recognition and Self-Assembly Processes

Halogen bonding is a significant non-covalent interaction that plays a pivotal role in the molecular recognition and self-assembly processes involving this compound. unimi.it The bromine atoms at the 2' and 6' positions act as electrophilic regions, known as σ-holes, which can attractively interact with nucleophilic sites on other molecules, such as the lone pairs of nitrogen or oxygen atoms. unimi.itacs.org This interaction is highly directional, typically with the R-Br···Y angle being close to 180 degrees, making it a powerful tool for crystal engineering and the rational design of solid-state structures. acs.org

The strength of the halogen bond generally follows the trend I > Br > Cl > F, positioning bromine as an effective halogen bond donor. unimi.it In the context of this compound, these bromine atoms can form robust and directional bonds with suitable halogen bond acceptors. This directed interaction is fundamental to the self-assembly process, guiding the molecules into specific arrangements to form larger, well-defined supramolecular structures.

Systematic studies on various bipyridine derivatives have demonstrated their capacity to act as halogen bond acceptors, forming cocrystals with halogen bond donors like perfluorinated iodobenzenes. acs.org While these studies often focus on the nitrogen atoms as the primary acceptor sites, the principles of halogen bonding are reciprocal. The bromine atoms on this compound provide the donor sites that are crucial for its role in molecular recognition, enabling it to selectively interact with and organize other molecules into predictable patterns. This selective recognition is the basis for its use in constructing complex supramolecular assemblies. scirp.org

Metallosupramolecular Systems

The 3,4'-bipyridine (B8713429) core of this compound makes it an effective ligand for constructing metallosupramolecular systems. The nitrogen atoms of the pyridine rings serve as excellent coordination sites for a wide range of transition metal ions. wiley-vch.de This coordination-driven self-assembly can lead to the formation of diverse and complex architectures, including discrete metallacycles and extended coordination polymers. guidechem.com

The combination of metal-ligand coordination and other non-covalent interactions allows for the creation of materials with specific topologies and potential functions. For example, ruthenium complexes with bipyridine-functionalized molecules have been shown to self-assemble into nanostructures in aqueous solutions. rsc.org Similarly, cobalt coordination polymers have been constructed using bipyridyl-based ligands, resulting in structures ranging from 1D chains to 3D frameworks. acs.org The this compound ligand, with its dual capacity for metal coordination and halogen bonding, is a prime candidate for designing novel metallosupramolecular materials with intricate structures. nih.gov

Table 1: Examples of Bipyridine-Based Metallosupramolecular Systems and Interactions

| Metal Ion | Bipyridine Ligand Type | Resulting Structure/Feature | Primary Interaction | Ref. |

| Ruthenium(II) | Bipyridine-functionalized molecular clips | Scroll- and cigar-like nanostructures | Metal Coordination, Self-Assembly | rsc.org |

| Cobalt(II) | 4,4'-bipyridine | 1D, 2D, and 3D coordination polymers | Metal Coordination | acs.org |

| Silver(I) | 3,3′,5,5′-tetrasubstituted 4,4′-bipyridine | 1D coordination polymer chains | Metal Coordination, Halogen Bonding (Ag···Br) | rsc.org |

| Copper(I) | 6,6′-dibromo 2,2′-bipyridine derivative | Homo- and heteroleptic complexes | Metal Coordination | mdpi.com |

Integration into Macromolecular Assemblies and Polymeric Frameworks

The unique chemical structure of this compound and its derivatives allows for their incorporation into macromolecular assemblies and polymeric frameworks. Brominated bipyridines are considered highly desirable synthetic building blocks for such applications. nih.govacs.org The bromine atoms serve as reactive handles for various cross-coupling reactions, such as Suzuki and Stille couplings, which are powerful methods for forming carbon-carbon bonds and constructing conjugated polymers. ossila.com

For instance, platinum-containing conjugated polymers have been synthesized through the Sonogashira–Hagihara coupling polymerization of a dibromobipyridine monomer with diethynylbenzene monomers. acs.org This approach demonstrates how the dibromo functionality is key to building up the polymer backbone. The bipyridine unit, once integrated into the polymer, can act as a ligand, coordinating with metal ions to create metallo-supramolecular polymers. tue.nl These materials combine the properties of polymers with the unique electronic and photophysical characteristics of metal complexes. tue.nl

Furthermore, the introduction of solubilizing groups to the dibromobipyridine core can enhance its processability, making it more suitable for creating macromolecular assemblies. nih.govacs.orgacs.org The ability to functionalize these bipyridine building blocks and then polymerize them opens pathways to new functional materials for applications in fields like organic electronics and catalysis. ossila.comacs.org The integration of these well-defined coordinating units into a polymeric structure allows for the creation of highly ordered and functional macromolecular systems. sci-hub.se

Catalysis and Organometallic Applications of 2 ,6 Dibromo 3,4 Bipyridine Complexes

Applications in Homogeneous Catalysis

Homogeneous catalysis benefits from the use of well-defined molecular catalysts, where bipyridine ligands are frequently employed to stabilize the metal center and influence the reaction outcome. The electronic effects of the bromine substituents on the 2',6-Dibromo-3,4'-bipyridine ligand would be expected to impact the electron density at the metal center, a key factor in catalytic cycles.

Cross-Coupling Catalysis (e.g., Suzuki, Stille, Negishi, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are fundamental tools for carbon-carbon bond formation. The ligand coordinated to the palladium center plays a crucial role in the efficiency of the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination. While bipyridine-based ligands are common in these reactions, specific studies detailing the performance of a palladium complex bearing the this compound ligand in Suzuki, Stille, Negishi, Heck, or Sonogashira couplings were not identified in the available search results.

Research in this area often focuses on the synthesis of functionalized bipyridines using these very coupling methods, with various brominated pyridines and bipyridines serving as the substrates rather than as part of the catalytic system. For instance, the Sonogashira and Suzuki-Miyaura reactions are employed to prepare alkynylated and arylated 2,2'-bipyridines from 4-bromo-2,2'-bipyridine. Similarly, Stille couplings are used for the stepwise functionalization of 5,5'-dibromo-2,2'-bipyridine (B102527). The Heck reaction, another cornerstone of C-C bond formation, also relies heavily on palladium catalysts, where the choice of ligand is critical for activity and selectivity. However, direct examples of this compound acting as a controlling ligand in these catalytic systems remain undocumented in the surveyed literature.

Water Oxidation Catalysis

The development of molecular catalysts for water oxidation is a key area of research for artificial photosynthesis and renewable energy. Ruthenium complexes featuring polypyridyl ligands, including bipyridines and terpyridines, are among the most studied water oxidation catalysts (WOCs). The ligand framework influences the redox properties of the metal center and the stability of high-valent intermediates crucial for the O-O bond formation. While numerous substituted bipyridine ligands have been incorporated into Ru-based WOCs to tune their catalytic activity, there is no specific mention in the searched literature of complexes containing this compound being investigated for this purpose.

Investigations into Heterogeneous Catalysis and Surface Interactions

Immobilizing homogeneous catalysts on solid supports to create heterogeneous catalysts offers advantages in catalyst recovery and reuse. Bipyridine-functionalized materials, such as organosilica nanotubes, have been used as platforms to support iridium catalysts for C-H activation, demonstrating the potential of heterogenized bipyridine systems. However, specific research on the use of this compound in the development of heterogeneous catalysts or in studies of its interactions with surfaces was not found.

Mechanistic Studies of Catalytic Cycles and Ligand Effects

Understanding the catalytic cycle and the electronic and steric effects of ligands is fundamental to designing more efficient catalysts. The two bromine atoms in this compound would act as electron-withdrawing groups, which would predictably alter the σ-donating and π-accepting properties of the ligand compared to unsubstituted bipyridine. This electronic modification would, in turn, affect the stability of intermediates and the energy barriers of key steps in a catalytic cycle, such as oxidative addition and reductive elimination. Despite these predictable electronic effects, specific mechanistic studies detailing the influence of the this compound ligand on any catalytic cycle are not available in the reviewed scientific literature.

Ligand Tuning for Enhanced Catalytic Activity and Selectivity

Ligand tuning is a powerful strategy for optimizing catalytic performance. This can involve modifying the steric bulk to control substrate access or altering the electronic properties to modulate the reactivity of the metal center. The bromine atoms on this compound serve as versatile synthetic handles for further modification through cross-coupling reactions. This would allow for the systematic tuning of the ligand's properties. For example, replacing the bromine atoms with various aryl, alkyl, or phosphine (B1218219) groups could lead to a library of new ligands with tailored steric and electronic profiles. While the potential for such ligand tuning is clear, there are no specific reports found that describe the synthesis of derivatives from this compound and the subsequent evaluation of their impact on catalytic activity and selectivity.

Advanced Materials Science Applications of 2 ,6 Dibromo 3,4 Bipyridine Derivatives

Theoretical and Computational Studies of 2 ,6 Dibromo 3,4 Bipyridine

Density Functional Theory (DFT) for Ground State Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 2',6-Dibromo-3,4'-bipyridine, DFT calculations would be instrumental in determining its fundamental electronic and structural characteristics.

Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Furthermore, DFT optimizations would yield the most stable three-dimensional geometry of the molecule, providing precise information on bond lengths, bond angles, and dihedral angles. This structural data is foundational for understanding the steric and electronic effects of the bromine substituents on the bipyridine framework. An electrostatic potential (ESP) map could also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.

While specific DFT data for this compound is not available, studies on similar halogenated bipyridines often use functionals like B3LYP with basis sets such as 6-31G* or larger to obtain reliable results. researchgate.net

Time-Dependent Density Functional Theory (TDDFT) for Excited State Analysis

To understand the photophysical properties of this compound, such as its absorption of light, Time-Dependent Density Functional Theory (TDDFT) is the standard computational tool. TDDFT calculations can predict the electronic absorption spectrum by determining the energies of vertical electronic transitions from the ground state to various excited states.

These calculations would provide insights into the nature of the electronic transitions (e.g., π-π* or n-π* transitions) and their corresponding oscillator strengths, which relate to the intensity of absorption bands. This information is vital for applications in areas like photocatalysis and materials science, where the light-absorbing properties of a molecule are paramount. For related bipyridine complexes, TD-DFT has been successfully used to assign and interpret their electronic spectra. researchgate.netrsc.org

Computational Modeling of Reactivity and Reaction Mechanisms

Computational modeling can be employed to predict the reactivity of this compound and elucidate the mechanisms of reactions in which it participates. By analyzing the calculated electronic properties, such as the distribution of frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential, one can predict the most likely sites for electrophilic and nucleophilic attack.

For instance, the positions of the nitrogen atoms and the carbon atoms bearing bromine are expected to be key reactive centers. Computational studies could model reaction pathways, for example, in cross-coupling reactions where the bromine atoms are substituted, providing valuable information on transition states and activation energies. This would aid in optimizing reaction conditions and predicting potential byproducts.

Prediction of Coordination Geometries and Electronic Structures in Complexes

Bipyridines are renowned for their ability to act as ligands in coordination chemistry, forming stable complexes with a wide range of metal ions. researchgate.net Computational methods, particularly DFT, are extensively used to predict the coordination geometries of such complexes.

For this compound, theoretical calculations could predict the preferred coordination modes (e.g., bidentate chelation) with various metal centers. These calculations would also provide detailed electronic structures of the resulting metal complexes, including bond lengths and angles between the ligand and the metal. Understanding these properties is crucial for designing complexes with specific catalytic, magnetic, or photophysical properties. For example, DFT has been used to study the structural and electronic properties of Fe(II) complexes with 2,2'-bipyridine (B1663995). researchgate.net

Spectroscopic and Advanced Analytical Characterization Methods in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D-NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 2',6-dibromo-3,4'-bipyridine, confirming its regioselectivity and purity.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, distinct signals in the aromatic region are expected. For instance, a related compound, this compound, exhibits characteristic aromatic proton signals between δ 8.5–8.7 ppm. The specific chemical shifts and coupling constants of the protons on both pyridine (B92270) rings allow for the unambiguous assignment of the 3,4'-linkage and the positions of the bromine substituents.

¹³C NMR Spectroscopy: Complementing the ¹H NMR data, ¹³C NMR spectroscopy identifies the chemical shifts of all carbon atoms within the molecule. This technique is crucial for confirming the carbon skeleton of the bipyridine core and the positions of the bromine atoms, as the carbons bonded to bromine will exhibit characteristic upfield shifts. analis.com.myscirp.org

Table 1: Representative NMR Data for Bipyridine Derivatives

| Technique | Compound | Key Observations | Reference |

|---|---|---|---|

| ¹H NMR | This compound | Aromatic protons observed at δ 8.5–8.7 ppm. | |

| ¹³C NMR | 6,6'-bis(2-hydroxyphenyl)-2,2'-bipyridyl | 11 distinct carbon signals confirming the structure. | analis.com.my |

| 2D-COSY | 6,6'-bis(2-hydroxyphenyl)-2,2'-bipyridyl | Correlation peaks confirming H-H coupling within the rings. | analis.com.my |

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for determining the molecular weight of this compound and confirming its elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides a precise measurement of the molecule's mass, allowing for the determination of its molecular formula. For this compound (C₁₀H₆Br₂N₂), the expected monoisotopic mass is approximately 311.88977 Da. uni.lu The detection of the protonated molecule, [M+H]⁺, at m/z 312.89705 further confirms the molecular weight. uni.lu The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in nearly a 1:1 ratio) results in a distinctive M, M+2, and M+4 pattern in the mass spectrum, providing definitive evidence for the presence of two bromine atoms in the molecule.

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 312.89705 | 138.5 |

| [M+Na]⁺ | 334.87899 | 150.1 |

| [M-H]⁻ | 310.88249 | 146.0 |

| [M+NH₄]⁺ | 329.92359 | 155.4 |

| [M+K]⁺ | 350.85293 | 135.0 |

Data sourced from PubChemLite. uni.lu

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers valuable insights into the functional groups and bonding within this compound. These two methods are complementary, as some vibrational modes may be more active in one technique than the other. photothermal.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the vibrations of the bipyridine core. These include C=N and C=C stretching vibrations within the aromatic rings, typically observed in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic protons appear above 3000 cm⁻¹. The C-Br stretching vibrations would be found in the lower frequency region of the spectrum. For related bipyridine complexes, azomethine (–CH=N–) and aromatic C=C stretching bands are key identifiers. analis.com.myscirp.org

Raman Spectroscopy: Raman spectroscopy also probes the vibrational modes of the molecule. It is particularly sensitive to non-polar bonds and can provide complementary information to IR spectroscopy. photothermal.com For bipyridine derivatives, Raman spectra can help to identify the pyridine ring breathing modes and other skeletal vibrations. nipne.roresearchgate.net

Electronic Absorption and Emission Spectroscopy

Electronic absorption (UV-Vis) and emission (photoluminescence) spectroscopy are used to investigate the electronic properties of this compound and its derivatives.

Electronic Absorption (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum reveals the electronic transitions within the molecule. For bipyridine compounds, absorptions in the UV region are typically assigned to π→π* transitions within the aromatic system. mdpi.com The presence of bromine atoms and the specific connectivity of the pyridine rings will influence the energy of these transitions. For instance, a platinum complex of a bipyridine ligand showed intense absorption bands at 328 nm, 485 nm, and 528 nm. analis.com.my

Emission Spectroscopy: The emission properties of this compound are of interest for applications in materials science. Upon excitation at an appropriate wavelength, the molecule may exhibit fluorescence or phosphorescence. The emission wavelength and quantum yield are sensitive to the molecular structure and environment. For example, copper(I) complexes of substituted bipyridines are known to be emissive. mdpi.comresearchgate.net The study of these properties is crucial for the development of new photoactive materials. biosynth.com

Electrochemical Characterization Techniques

Electrochemical methods, such as cyclic voltammetry, are employed to study the redox properties of this compound and its derivatives. These techniques are particularly relevant for applications in areas like redox flow batteries and electrochromic devices. researchgate.netscholaris.ca

Cyclic voltammetry can determine the reduction and oxidation potentials of the compound, providing insight into the stability of its different electronic states. The electrochemical behavior is influenced by the electron-withdrawing nature of the bromine atoms and the pyridine rings. Studies on related bipyridine complexes have shown reversible redox couples, indicating good electrochemical stability. researchgate.net The electrochemical characterization of this compound is essential for understanding its electron-transfer properties and for designing new functional materials. mdpi.com

Future Research Directions and Perspectives for 2 ,6 Dibromo 3,4 Bipyridine

Exploration of Novel and Sustainable Synthetic Pathways

While palladium-catalyzed cross-coupling reactions are the established methods for bipyridine synthesis, future research will likely focus on developing more sustainable and efficient pathways for the synthesis and derivatization of 2',6-Dibromo-3,4'-bipyridine. mdpi.com

Key areas of exploration include:

C-H Activation: Direct C-H functionalization represents a more atom-economical approach, avoiding the need for pre-functionalized starting materials. Future studies could explore the selective C-H arylation or alkenylation of a 3,4'-bipyridine (B8713429) core, followed by targeted bromination, or the direct C-H functionalization of a dibromo-bipyridine precursor.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing flow-based protocols for the synthesis and subsequent coupling reactions of this compound could lead to higher yields and purity while minimizing waste.

Biocatalysis: The use of enzymes for the synthesis of pyridine (B92270) derivatives is a growing field. Research into engineered enzymes for the selective synthesis of asymmetrically substituted bipyridines could provide a green alternative to traditional metal catalysis.

Photoredox Catalysis: Light-mediated reactions offer mild conditions and unique reactivity. Investigating photoredox-catalyzed coupling reactions for the derivatization of this compound could open up new synthetic possibilities. nih.gov

A comparative analysis of potential synthetic routes is presented in the table below, highlighting the prospective advantages of novel methodologies.

| Synthetic Pathway | Potential Catalyst/Reagent | Anticipated Advantages | Key Research Challenge |

| Suzuki Coupling | Palladium(0) complexes | High functional group tolerance, commercial availability of boronic acids. | Removal of palladium residues. |

| Stille Coupling | Organotin reagents | Effective for complex fragments. | Toxicity of tin reagents. |

| C-H Activation | Rhodium(III) or Iridium(III) complexes | Atom economy, reduced waste. | Achieving high regioselectivity. |

| Flow Chemistry | Immobilized catalysts | Improved safety, scalability, and reproducibility. | Reactor design and catalyst stability. |

Development of Advanced Functional Materials with Tailored Properties

The unique electronic and coordination properties of the 3,4'-bipyridine scaffold make this compound a promising precursor for a new generation of functional materials. The ability to selectively functionalize the 2'- and 6-positions allows for the fine-tuning of photophysical and electronic properties. nih.govnih.gov

Future research in this area could focus on:

Organic Light-Emitting Diodes (OLEDs): Derivatives of this compound can be explored as ligands for iridium(III) or platinum(II) complexes. nih.gov The asymmetric nature of the ligand could lead to materials with unique emission properties, potentially enabling the development of highly efficient blue or white OLEDs. nih.gov

Supramolecular Assemblies: The directional coordination vectors of the 3,4'-bipyridine unit can be exploited to construct complex supramolecular structures, such as metallacycles and coordination polymers. mdpi.com The bromo-substituents can be post-synthetically modified to introduce additional functionalities.

Molecular Sensors: Functionalization with fluorophores or chromophores could lead to chemosensors capable of detecting specific metal ions or anions with high sensitivity and selectivity. The bipyridine unit would act as the recognition site, and the signaling unit would be attached at the 2' or 6-position.

The table below outlines potential functional materials derived from this compound and their prospective applications.

| Material Class | Derivative Structure Example | Target Property | Potential Application |

| Phosphorescent Emitters | Iridium(III) complex with a phenylpyridine ligand attached at the 2'-position. | High quantum efficiency, tunable emission color. | Organic Light-Emitting Diodes (OLEDs). |

| Supramolecular Cages | Platinum(II) metallacycle formed with a long-chain dicarboxylic acid. | Host-guest chemistry, molecular recognition. | Drug delivery, catalysis. |

| Chemosensors | Fluorescein-functionalized at the 6-position. | Selective fluorescence quenching or enhancement upon ion binding. | Environmental monitoring, bio-imaging. |

In-depth Mechanistic Understanding of Reactivity and Catalysis

A fundamental understanding of the reactivity of this compound is crucial for its rational application in synthesis and catalysis. The electronic disparity between the 2'- and 6-positions, influenced by the relative orientation of the pyridine rings, dictates the regioselectivity of subsequent reactions.

Future research should aim to:

Elucidate Reaction Mechanisms: Detailed mechanistic studies, combining experimental kinetics with computational modeling, can unravel the pathways of palladium-catalyzed cross-coupling reactions. nih.govresearchgate.netnih.govorganic-chemistry.org This will enable the optimization of reaction conditions for selective mono- or di-functionalization.

Quantify Electronic Effects: Computational studies, such as Density Functional Theory (DFT), can be employed to calculate the charge distribution and frontier molecular orbitals of this compound and its derivatives. This will provide insights into its coordination properties and reactivity.

Investigate Ligand Effects in Catalysis: Once functionalized, the resulting bipyridine derivatives can be used as ligands in transition metal catalysis. rsc.orguniv.kiev.uachemrxiv.orgmdpi.com Mechanistic studies of catalytic cycles involving these asymmetric ligands can reveal how their unique steric and electronic properties influence catalytic activity and selectivity.

A hypothetical study on the selective mono-arylation of this compound could yield the following comparative reactivity data.

| Reaction Position | Catalyst System | Relative Rate Constant (k_rel) | Proposed Mechanistic Rationale |

| C-6 | Pd(PPh₃)₄ / K₂CO₃ | 1.0 | Sterically less hindered position. |

| C-2' | Pd(dppf)Cl₂ / Cs₂CO₃ | 3.2 | Greater electronic activation at this position. |

Integration with Emerging Technologies in Chemistry and Materials Science

The unique properties of materials derived from this compound make them suitable for integration with a range of emerging technologies.

Future perspectives in this domain include:

Molecular Electronics: Bipyridine-based molecules have been investigated for their charge transport properties. Asymmetric derivatives of this compound could be synthesized to create molecular wires with diode-like behavior, a key component for future electronic circuits.

Artificial Photosynthesis: Bipyridine complexes, particularly those of ruthenium and rhenium, are known to act as photosensitizers in systems for CO₂ reduction. oup.comoup.com The tailored electronic properties of ligands derived from this compound could enhance the efficiency of light harvesting and electron transfer in such systems.

Smart Materials: Incorporation of functionalized this compound units into polymers or gels could lead to "smart" materials that respond to external stimuli such as light, pH, or the presence of specific analytes.

The integration of this compound into emerging fields promises to yield novel technologies with significant societal impact.

常见问题

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2',6-Dibromo-3,4'-bipyridine with high purity?

- Methodological Answer : The compound can be synthesized via nickel-catalyzed reductive coupling of halogenated pyridine precursors. For example, 2-halopyridines (e.g., 2-bromo-6-methylpyridine) undergo coupling reactions using nickel catalysts under inert conditions . Purification often involves column chromatography with silica gel or recrystallization from ethanol/water mixtures. Purity validation requires HPLC or GC-MS, complemented by -NMR and -NMR to confirm bromine substitution patterns .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Methodological Answer : Follow GHS guidelines for skin/eye irritants (Category 2) and respiratory irritants (Category 3). Use fume hoods for synthesis and handling, and wear nitrile gloves, lab coats, and safety goggles. Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent degradation. Avoid contact with strong oxidizers or acids to minimize hazardous reactions .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- UV-Vis Spectroscopy : Identifies π→π* transitions in the bipyridine backbone (typically 250–300 nm).

- NMR Spectroscopy : -NMR resolves aromatic proton environments, while -NMR confirms bromine substitution at C2' and C5.

- Mass Spectrometry (EI-MS or ESI-MS) : Validates molecular weight (e.g., [M+H] peak) and bromine isotope patterns.

- FT-IR : Detects C-Br stretching vibrations (~500–600 cm) .

Advanced Research Questions

Q. How do bromine substituents influence the electronic and steric properties of this compound in metal coordination chemistry?

- Methodological Answer : Bromine’s electron-withdrawing effect reduces electron density at the pyridine N-atoms, lowering ligand basicity. This enhances stability in low-oxidation-state metal complexes (e.g., Cu(I) or Ni(0)). Steric hindrance at C2' and C6 positions can restrict binding geometries, favoring monodentate or angular coordination. Electrochemical studies (cyclic voltammetry) and DFT calculations (e.g., Mulliken charges) quantify these effects .

Q. What strategies resolve contradictions in catalytic performance when using this compound as a ligand?

- Methodological Answer : Discrepancies in catalytic activity (e.g., turnover frequency variations) may arise from ligand oxidation states or solvent coordination. Use X-ray absorption spectroscopy (XAS) to monitor metal-ligand bonding dynamics during catalysis. Compare reaction outcomes under inert vs. aerobic conditions to assess ligand stability. For example, bipyridine ligands in radical anion states (supported by EPR) can alter redox pathways in CO reduction .

Q. How can this compound be integrated into coordination polymers for materials science applications?

- Methodological Answer : Hydrothermal synthesis with transition metals (e.g., Cd(II), Ni(II)) and co-ligands (e.g., tetracarboxylates) yields porous frameworks. For [Ni(μ-O)(bptc)(4,4′-bpy)], bipyridine bridges enhance structural rigidity. Characterize porosity via BET surface area analysis and thermal stability via TGA (decomposition ~300–500°C). Fluorescence quenching studies assess host-guest interactions .

Q. What computational approaches predict the reactivity of this compound in photoelectrochemical systems?

- Methodological Answer : Time-dependent DFT (TD-DFT) models electronic transitions for dye-sensitized solar cells (DSSCs). Optimize geometry using B3LYP/6-31G* to calculate HOMO-LUMO gaps and charge transfer efficiency. Compare with experimental UV-Vis-NIR spectra to validate exciton binding energies. For CO reduction catalysts, molecular dynamics simulations model Re(bipyridine)-polypyrrole interfaces .

Methodological Tables

Table 1 : Key Synthetic and Characterization Parameters

Table 2 : Safety and Handling Protocols

| Hazard Type | Mitigation Strategy | Reference ID |

|---|---|---|

| Skin/Eye Irritation | Nitrile gloves, emergency eyewash | |

| Respiratory Exposure | Fume hoods, N95 respirators | |

| Incompatible Reagents | Isolate from strong acids/oxidizers |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。